molecular formula C9H8N2O2 B1313838 2H-indazol-2-ylacetic acid CAS No. 58037-05-1

2H-indazol-2-ylacetic acid

Cat. No.: B1313838
CAS No.: 58037-05-1
M. Wt: 176.17 g/mol
InChI Key: TVIFXNAJWOGGEQ-UHFFFAOYSA-N
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Description

2H-Indazol-2-ylacetic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

2H-indazol-2-ylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), influencing their catalytic functions. The compound’s interaction with COX enzymes can lead to the inhibition of prostaglandin synthesis, which is crucial in inflammatory responses. Additionally, this compound can bind to MMPs, affecting the degradation of extracellular matrix components and impacting tissue remodeling processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as p53, which plays a role in cell cycle regulation and apoptosis. By affecting gene expression, this compound can alter the production of proteins involved in cell proliferation and survival. Furthermore, it impacts cellular metabolism by influencing pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, the compound can inhibit COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and lipid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the conversion of substrates into metabolic intermediates. The compound can affect metabolic flux by altering the levels of metabolites in pathways such as glycolysis, the TCA cycle, and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can influence its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-indazol-2-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α-halo acids, followed by cyclization to form the indazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2H-Indazol-2-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-2-carboxylic acid, while reduction could produce indazol-2-ylmethanol.

Scientific Research Applications

2H-Indazol-2-ylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid
  • Indazole-5-carboxylic acid
  • 2H-Indazole-3-acetic acid

Comparison: Compared to these similar compounds, 2H-indazol-2-ylacetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

2-indazol-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIFXNAJWOGGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482507
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58037-05-1
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-indazol-2-yl)acetic acid
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